4-(Tetrahydrofuran-3-yl)tetrahydro-2h-pyran-4-carboxylic acid

Lipophilicity ADME CNS drug design

4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1520765-56-3) is a bicyclic ether–carboxylic acid building block that combines a tetrahydrofuran (THF) ring at the 4-position of a tetrahydropyran-4-carboxylic acid scaffold. With a molecular formula of C10H16O4 and a molecular weight of 200.23 g·mol⁻¹, this compound features a quaternary carbon centre linking two saturated oxygen heterocycles, resulting in a distinctive three-dimensional architecture.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
Cat. No. B13602764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetrahydrofuran-3-yl)tetrahydro-2h-pyran-4-carboxylic acid
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1COCC1C2(CCOCC2)C(=O)O
InChIInChI=1S/C10H16O4/c11-9(12)10(2-5-13-6-3-10)8-1-4-14-7-8/h8H,1-7H2,(H,11,12)
InChIKeyOJYXVEVIUQKPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic Acid – Core Physicochemical and Structural Profile for Procurement Evaluation


4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 1520765-56-3) is a bicyclic ether–carboxylic acid building block that combines a tetrahydrofuran (THF) ring at the 4-position of a tetrahydropyran-4-carboxylic acid scaffold . With a molecular formula of C10H16O4 and a molecular weight of 200.23 g·mol⁻¹, this compound features a quaternary carbon centre linking two saturated oxygen heterocycles, resulting in a distinctive three-dimensional architecture . It is commercially available at ≥98% purity from multiple global suppliers and is primarily employed as a conformationally constrained intermediate in medicinal chemistry and fragment-based drug discovery programmes .

Why 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic Acid Cannot Be Interchanged with Common Tetrahydropyran-4-carboxylic Acid Analogs


Tetrahydropyran-4-carboxylic acid derivatives are frequently treated as interchangeable building blocks in medicinal chemistry libraries; however, physicochemical and conformational data demonstrate that 4-(tetrahydrofuran-3-yl) substitution produces a quantitatively distinct property profile that cannot be mimicked by simple alkyl, amino, or hydroxy substituents . The target compound occupies a critical intermediate LogP window (0.30–0.90) that is unattainable with polar-substituted analogs (LogP −2.90 to −0.12), while simultaneously delivering the highest fraction of sp³-hybridised carbons (Fsp³ = 0.90) among commercially available 4-substituted tetrahydropyran-4-carboxylic acids . Furthermore, published structure–activity relationship (SAR) studies on related THF/THP-containing scaffolds demonstrate that replacing a tetrahydropyran ring with a tetrahydrofuran can alter antiproliferative potency by approximately three orders of magnitude, underscoring that the dual-ring architecture represents a deliberate pharmacophoric design element rather than a trivial structural variation [1]. Procurement decisions that treat single-ring tetrahydropyran-4-carboxylic acids as functional equivalents will therefore introduce uncontrolled shifts in lipophilicity, three-dimensionality, and, potentially, target engagement.

Quantitative Differentiation Evidence for 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic Acid Versus Closest Analogs


Computed LogP: Intermediate Lipophilicity Unattainable by Polar or Alkylthio Analogs

The computed partition coefficient (LogP) of 4-(tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid is 0.30 (Fluorochem XLogP3) to 0.90 (Leyan), placing it in an intermediate lipophilicity range that is inaccessible to both the polar-substituted 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride (LogP −2.90; Fluorochem) and the unsubstituted parent tetrahydro-2H-pyran-4-carboxylic acid (LogP −0.12; Chemsrc), while remaining measurably less lipophilic than 4-(ethylthio)tetrahydro-2H-pyran-4-carboxylic acid (LogP 0.83; Fluorochem) . This LogP window is particularly relevant for central nervous system (CNS) drug design, where optimal brain penetration is associated with LogP values between 0.5 and 3.0 .

Lipophilicity ADME CNS drug design

Fraction of sp³-Hybridised Carbons (Fsp³): Superior Three-Dimensional Character Versus All 4-Substituted Analogs

The target compound exhibits an Fsp³ value of 0.90 (Fluorochem), which is the highest among commercially available 4-substituted tetrahydropyran-4-carboxylic acid building blocks . This exceeds the Fsp³ of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride (0.857; Fluorochem), 4-(difluoromethyl)tetrahydro-2H-pyran-4-carboxylic acid (0.857; Fluorochem), and 4-(ethylthio)tetrahydro-2H-pyran-4-carboxylic acid (0.875; Fluorochem) . Higher Fsp³ is correlated with improved clinical success rates, reduced attrition due to off-target promiscuity, and superior aqueous solubility profiles in drug discovery [1].

Fsp³ three-dimensionality drug-likeness

Hydrogen-Bond Acceptor Count: Enhanced Intermolecular Interaction Capacity Relative to Parent Scaffold

4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid possesses four hydrogen-bond acceptor (HBA) atoms (Fluorochem), attributable to the two ether oxygen atoms of the THF and THP rings plus the two oxygen atoms of the carboxylic acid group . In contrast, the unsubstituted parent tetrahydro-2H-pyran-4-carboxylic acid and the 4-(ethylthio) analog each provide only three HBA atoms, lacking the second ether oxygen contributed by the tetrahydrofuran ring . The additional HBA increases the compound's capacity for intermolecular hydrogen bonding, which can enhance aqueous solubility and provide an extra anchor point for protein–ligand interactions in target binding pockets [1].

H-bond acceptors solubility target engagement

Topological Polar Surface Area (TPSA): CNS-Favourable Profile Distinguishes Target from Aminomethyl Analog

The target compound registers a topological polar surface area (TPSA) of 55.76 Ų (Leyan), which falls below the widely accepted threshold of <90 Ų for favourable blood–brain barrier penetration and is also lower than the TPSA of 72.55 Ų reported for 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid . The parent tetrahydro-2H-pyran-4-carboxylic acid has an even lower PSA of 46.53 Ų (Chemsrc); however, the combination of the target's TPSA (55.76 Ų) with its intermediate LogP (0.30–0.90) yields a uniquely balanced CNS multiparameter optimisation (MPO) profile that neither the more polar aminomethyl analog (TPSA 72.55, LogP −2.90) nor the uncongested parent (PSA 46.53, LogP −0.12) can achieve .

TPSA CNS penetration blood–brain barrier

Class-Level Potency Impact: THF-vs-THP Ring Choice Alters Antiproliferative Activity by ~3,000-Fold in Published SAR

A 2024 structure–activity relationship study on FR901464 analogs demonstrated that replacing the tetrahydropyran (THP) ring with a tetrahydrofuran (THF) ring reduced antiproliferative potency by approximately three orders of magnitude (GI50 for THF analog 1: 3,400 ± 470 nM vs. GI50 for THP-containing meayamycin: 1.1 ± 0.2 nM in HCT-116 colon cancer cells; a ~3,090-fold difference) [1]. Although this study does not directly test 4-(tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid, it provides class-level evidence that the topological and electronic differences between THF and THP rings are pharmacologically consequential and cannot be treated as interchangeable bioisosteres [1]. The target compound, which simultaneously incorporates both ring systems, thus represents a structurally distinct chemotype whose dual-ring architecture is not achievable by any single-ring tetrahydropyran-4-carboxylic acid analog .

ring topology bioisosterism antiproliferative SAR

Optimal Research and Industrial Application Scenarios for 4-(Tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic Acid Based on Quantitative Differentiation Evidence


CNS-Focused Fragment-Based Drug Discovery (FBDD) Library Design

With a computed LogP of 0.30–0.90 and a TPSA of 55.76 Ų, 4-(tetrahydrofuran-3-yl)tetrahydro-2H-pyran-4-carboxylic acid occupies a CNS-advantageous physicochemical space that is not simultaneously accessible by the more polar 4-(aminomethyl) analog (LogP −2.90, TPSA 72.55) or the parent compound (LogP −0.12, PSA 46.53) . As a carboxylic acid fragment with a molecular weight of 200.23 Da and four hydrogen-bond acceptors, it is ideally suited for inclusion in fragment libraries targeting CNS proteins where balanced lipophilicity and moderate polar surface area are predictors of blood–brain barrier permeability .

Lead Optimisation Programmes Prioritising Three-Dimensional Scaffold Diversity

The target compound's Fsp³ of 0.90 represents the highest fraction of sp³-hybridised carbons among commercially available 4-substituted tetrahydropyran-4-carboxylic acid building blocks, exceeding the 4-(aminomethyl) (0.857), 4-(difluoromethyl) (0.857), and 4-(ethylthio) (0.875) analogs . This enhanced three-dimensionality is particularly valuable in lead optimisation campaigns that aim to escape 'flatland' chemical space, as higher Fsp³ has been epidemiologically linked to improved clinical success rates and reduced off-target promiscuity [1].

Synthesis of Conformationally Constrained Peptidomimetics and Macrocyclic Scaffolds

The dual THF–THP ring system provides a quaternary carbon centre with restricted bond rotation (only two rotatable bonds), offering a degree of conformational pre-organisation that is unavailable from single-ring tetrahydropyran-4-carboxylic acid analogs . Published SAR evidence from the FR901464 series demonstrates that THF vs THP ring topology can alter biological potency by ~3,000-fold, validating the strategic deployment of dual-ring architectures in bioactive molecule design . This compound is therefore suitable as a carboxylic acid anchor point for peptidomimetics, macrocyclic inhibitors, and other conformationally constrained ligands.

Parallel Medicinal Chemistry and Array Synthesis Requiring Balanced Physicochemical Handles

The presence of both a carboxylic acid moiety (amenable to amide coupling, esterification, or reduction) and the fully saturated dual-ether framework makes this building block a versatile intermediate for parallel synthesis workflows . Its intermediate LogP and four H-bond acceptors provide a favourable starting point for property-guided optimisation, reducing the need for late-stage physicochemical rescue strategies that often accompany more polar or more lipophilic 4-substituted analogs .

Quote Request

Request a Quote for 4-(Tetrahydrofuran-3-yl)tetrahydro-2h-pyran-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.